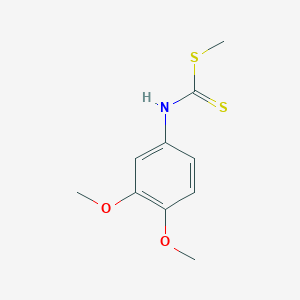
N-(2-ethyl-6-methylphenyl)-2-methoxy-4-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-6-methylphenyl)-2-methoxy-4-(methylthio)benzamide, also known as NS8593, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to possess a range of pharmacological properties, including ion channel modulation, anti-inflammatory activity, and neuroprotective effects.
Mecanismo De Acción
N-(2-ethyl-6-methylphenyl)-2-methoxy-4-(methylthio)benzamide exerts its pharmacological effects by modulating the activity of ion channels, particularly the SK channels, which are involved in regulating neuronal excitability and synaptic transmission. This compound binds to the calmodulin-binding site of SK channels and enhances their activity, leading to increased K+ efflux and hyperpolarization of the cell membrane. This, in turn, leads to decreased neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including modulation of ion channels, anti-inflammatory activity, and neuroprotective effects. This compound has also been found to have antiarrhythmic effects by modulating the ion channels involved in cardiac action potential generation and propagation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethyl-6-methylphenyl)-2-methoxy-4-(methylthio)benzamide has several advantages for lab experiments, including its synthetic availability, high potency, and selectivity for SK channels. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to use in some experimental protocols.
Direcciones Futuras
N-(2-ethyl-6-methylphenyl)-2-methoxy-4-(methylthio)benzamide has a wide range of potential therapeutic applications, and several future directions for its research can be explored. One potential area of research is the development of this compound-based drugs for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another potential area of research is the development of this compound-based drugs for the treatment of cardiac arrhythmias. Additionally, the anti-inflammatory and immunomodulatory effects of this compound suggest that it may have potential applications in the treatment of inflammatory diseases such as colitis and rheumatoid arthritis.
Métodos De Síntesis
The synthesis of N-(2-ethyl-6-methylphenyl)-2-methoxy-4-(methylthio)benzamide involves the reaction of 2-ethyl-6-methylphenylamine with 2-methoxy-4-(methylthio)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(2-ethyl-6-methylphenyl)-2-methoxy-4-(methylthio)benzamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cardiology, and immunology. In neuroscience, this compound has been found to modulate ion channels, including the small-conductance Ca2+-activated K+ (SK) channels, which are involved in regulating neuronal excitability and synaptic transmission. This compound has also been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
In cardiology, this compound has been found to have antiarrhythmic effects by modulating the ion channels involved in cardiac action potential generation and propagation. This compound has also been found to have anti-inflammatory effects in animal models of inflammatory diseases such as colitis.
Propiedades
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-5-13-8-6-7-12(2)17(13)19-18(20)15-10-9-14(22-4)11-16(15)21-3/h6-11H,5H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSLDMVBXOMFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=C(C=C(C=C2)SC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5694516.png)
![N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5694531.png)


![ethyl 4-{[(4-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5694559.png)
![N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)



![1'-ethyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694604.png)

![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B5694629.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5694634.png)
![5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5694641.png)